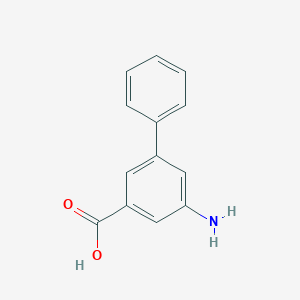

3-Amino-5-phenylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-5-phenylbenzoic acid is a compound with the CAS Number: 129192-15-0. It has a molecular weight of 213.24 and its IUPAC name is 5-amino [1,1’-biphenyl]-3-carboxylic acid . It is a solid substance that should be stored in a dark place, at room temperature .

Molecular Structure Analysis

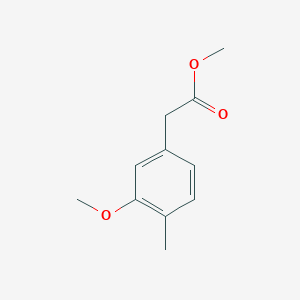

The molecular formula of 3-Amino-5-phenylbenzoic acid is C13H11NO2 . The InChI code is 1S/C13H11NO2/c14-12-7-10 (6-11 (8-12)13 (15)16)9-4-2-1-3-5-9/h1-8H,14H2, (H,15,16) and the InChI key is PJLVKTCJJCTCCZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

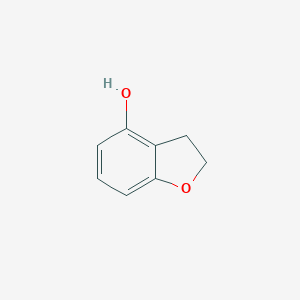

3-Amino-5-phenylbenzoic acid is a solid substance . Amino acids in general are colorless, crystalline solids. They have a high melting point greater than 200°C and are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol .Applications De Recherche Scientifique

Chemical Synthesis

3-Amino-5-phenylbenzoic acid is used in chemical synthesis . It has a molecular weight of 213.24 and a linear formula of C13H11NO2 .

Bioactivity Screening

This compound and its derivatives have been screened for their bioactivity through molecular docking, cytotoxicity (against HeLa), and antioxidant activity .

Antioxidant Studies

Among the synthesized derivatives, the compound 3d exhibited the highest inhibition of 77% and 80% in the DPPH and ABTS antioxidant activity evaluation, respectively .

Cytotoxicity Studies

The cytotoxicity of the synthesized compounds was studied against the cervical cancer cell line (HeLa), and compound 3d showed the maximum inhibition and displayed better activity than the standard drug .

Molecular Docking

The compound 3d exhibited better glide and E model scores when docked with HDAC8 using the GLIDE program .

Simulation Visualizations

Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations with this compound .

Mécanisme D'action

Target of Action

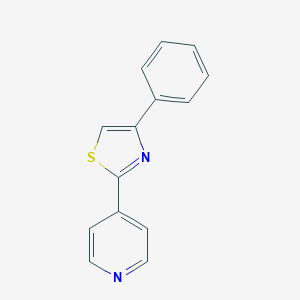

It’s structurally similar to mefenamic acid, a non-steroidal anti-inflammatory drug (nsaid), which primarily targets cyclooxygenase (cox) enzymes .

Mode of Action

If we consider its structural similarity to mefenamic acid, it might also inhibit the action of prostaglandin synthetase by binding to the prostaglandin synthetase receptors cox-1 and cox-2 . This inhibition can reduce the production of prostaglandins, which play a key role in inflammation and pain.

Biochemical Pathways

Based on its potential similarity to mefenamic acid, it might affect the arachidonic acid pathway, leading to a decrease in the synthesis of prostaglandins .

Result of Action

If it acts similarly to Mefenamic acid, it might result in reduced inflammation and pain due to decreased prostaglandin production .

Propriétés

IUPAC Name |

3-amino-5-phenylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-12-7-10(6-11(8-12)13(15)16)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLVKTCJJCTCCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562243 |

Source

|

| Record name | 5-Amino[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-phenylbenzoic acid | |

CAS RN |

129192-15-0 |

Source

|

| Record name | 5-Amino[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Diazaspiro[4.5]decan-2-one](/img/structure/B179115.png)

![8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid](/img/structure/B179126.png)

![1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)-](/img/structure/B179129.png)

![Dipotassium 3-[(carboxylatomethyl)amino]-2-hydroxy-3-phenylpropanoate](/img/structure/B179170.png)